4-Chloro-2-methyl-3-nitropyridine
Overview
Description
“4-Chloro-2-methyl-3-nitropyridine” is a nitropyridine derivative . It has the empirical formula C6H5ClN2O2 and a molecular weight of 172.57 . It is also known as “2-Chloro-4-methyl-3-nitropyridine” or “2C4M3NP” and could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å . The SMILES string for the compound is Cc1ccnc(Cl)c1N+=O .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The compound has a melting point of 51-53 °C (lit.) . It is light yellow in color and comes in powder form . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
1. Structural and Vibrational Analysis
- 4-Chloro-2-methyl-3-nitropyridine and related compounds have been extensively studied for their molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials. These studies, performed using methods like density functional theory (DFT), provide insights into the stability, charge delocalization, and electronic properties of these compounds (Velraj, Soundharam, & Sridevi, 2015).
2. Synthesis and Optical Properties
- Research has also focused on the synthesis and spectroscopic analysis of derivatives of 4-Chloro-2-methyl-3-nitropyridine. This includes studying their structure using X-ray analysis and exploring their optical properties through UV–vis absorption and fluorescence spectroscopy (Jukić, Cetina, Halambek, & Ugarković, 2010).
3. Chemical Reactions and Synthesis Applications
- The compound and its derivatives are used in various chemical reactions, such as oxidative methylamination and nucleophilic alkylations. These reactions are crucial in the synthesis of complex molecules and intermediates used in various fields, including pharmaceuticals (Szpakiewicz & Wolniak, 1999).
4. Conformational and Electronic Structure
- Detailed quantum chemical calculations have been performed to understand the conformational and electronic structure of 4-Chloro-2-methyl-3-nitropyridine. Studies include analyzing thermodynamic properties, NBO (natural bond orbital) analysis, and molecular electrostatic surface potential (MESP) (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
5. Application in Organic Synthesis
- It serves as an intermediate in organic synthesis, contributing to the development of various organic compounds, including small molecule anticancer drugs (Zhang, Lai, Feng, & Xu, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOKEODPIKBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560397 | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-3-nitropyridine | |
CAS RN |
23056-35-1 | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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